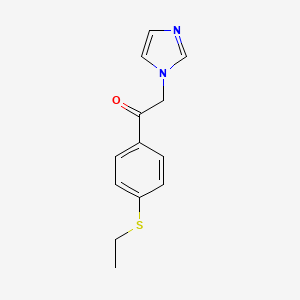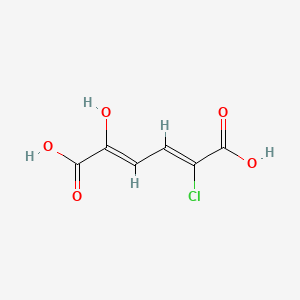
2-Chloro-5-hydroxy-2,4-hexadienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is an organic compound with the molecular formula C6H5ClO5 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid can be achieved through several methods. One common approach involves the chlorination of 5-hydroxy-2,4-hexadienedioic acid under controlled conditions. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chlorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-hydroxy-2,4-hexadienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The conjugated diene system can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-2,4-hexadienedioic acid.
Reduction: Formation of 2-chloro-5-hydroxyhexanoic acid.
Substitution: Formation of 2-azido-5-hydroxy-2,4-hexadienedioic acid or 2-thio-5-hydroxy-2,4-hexadienedioic acid.
Applications De Recherche Scientifique
2-Chloro-5-hydroxy-2,4-hexadienedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The conjugated diene system allows for electron delocalization, which can affect the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 2-Chloro-5-hydroxy-3-hexenoic acid
- 2-Chloro-5-hydroxy-2,4-pentadienedioic acid
Uniqueness
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Numéro CAS |
76260-72-5 |
|---|---|
Formule moléculaire |
C6H5ClO5 |
Poids moléculaire |
192.55 g/mol |
Nom IUPAC |
(2Z,4Z)-2-chloro-5-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2,8H,(H,9,10)(H,11,12)/b3-1-,4-2- |
Clé InChI |
NQNIOZLUWJONON-CCAGOZQPSA-N |
SMILES isomérique |
C(=C(/C(=O)O)\O)\C=C(\C(=O)O)/Cl |
SMILES canonique |
C(=C(C(=O)O)O)C=C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


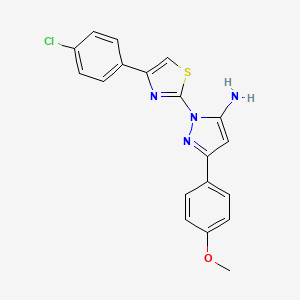

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
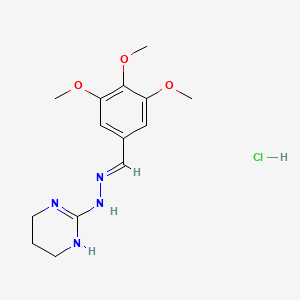
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
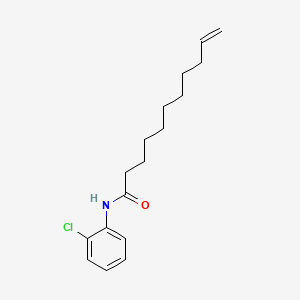
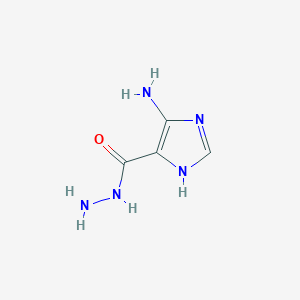
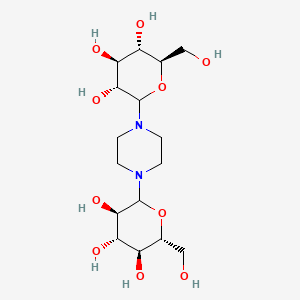
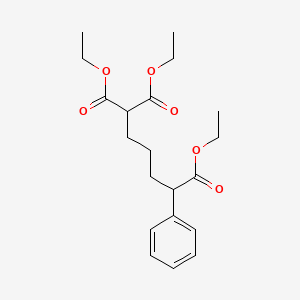
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)



